

Application Notes: ¹⁹F NMR Spectroscopy of Proteins Containing 5-Fluoro-d-tryptophan

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Compound of Interest

Compound Name: **5-Fluoro-d-tryptophan**

Cat. No.: **B1331624**

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Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. The introduction of a fluorine atom, an NMR-active nucleus (spin 1/2) with 100% natural abundance and high gyromagnetic ratio, into a protein provides a sensitive and specific probe.^{[1][2][3]} **5-Fluoro-d-tryptophan** is a commonly used fluorinated amino acid analog for these studies. Its incorporation into proteins is often minimally perturbing to the overall structure and function.^[4] The large chemical shift range of ¹⁹F makes it highly sensitive to subtle changes in the local environment, providing valuable insights into ligand binding, conformational changes, and protein dynamics.^{[1][2][3]} This application note provides an overview of the applications, experimental protocols, and data analysis for ¹⁹F NMR studies of proteins labeled with **5-Fluoro-d-tryptophan**.

Applications

- **Ligand Binding and Fragment-Based Screening:** ¹⁹F NMR is extensively used to monitor the binding of ligands, including small molecules, peptides, and other proteins.^{[4][5][6]} Changes in the ¹⁹F chemical shift, line width, and signal intensity upon ligand titration can be used to determine binding affinities (Kd) and kinetics (kon, koff).^{[4][5]} The simplicity of one-dimensional ¹⁹F NMR spectra makes it an ideal method for high-throughput fragment-based drug discovery.^[4]
- **Conformational Changes:** The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle conformational changes in proteins.^{[7][8]} This can be used

to study protein folding, allostery, and the effects of mutations. For instance, the binding of L-histidine to the histidine-binding protein J induces a downfield shift of the ^{19}F resonance, indicating a conformational change to a more hydrophobic environment for the fluorine nucleus.^[7]

- Protein Dynamics: ^{19}F NMR relaxation studies can provide information on the dynamics of the tryptophan side chain and the protein backbone on a wide range of timescales.^{[7][9][10]} Measurements of spin-lattice (R1) and spin-spin (R2) relaxation rates can reveal information about molecular motions.^[10] For example, studies on the Hsf1 DNA-binding domain used ^{19}F NMR to monitor the flipping of a tryptophan residue between buried and solvent-exposed conformations.^[9]
- Resonance Assignment: In cases where a protein contains multiple tryptophan residues, site-directed mutagenesis can be employed to assign the corresponding ^{19}F resonances.^[2] By systematically replacing each tryptophan with another amino acid, such as phenylalanine, the disappearance of a specific resonance in the ^{19}F NMR spectrum allows for its unambiguous assignment.^[2]

Experimental Protocols

1. Protein Labeling with **5-Fluoro-d-tryptophan**

Incorporation of **5-Fluoro-d-tryptophan** into proteins is typically achieved through biosynthetic methods in expression systems like *E. coli* or *Pichia pastoris*.^{[1][11]}

Protocol for Labeling in *E. coli*

This protocol is adapted from methods describing the use of 5-fluoroindole as a precursor, which is a more economical approach than using 5-fluoro-l-tryptophan directly.^{[1][5]}

- Culture Preparation: Grow *E. coli* BL21 cells harboring the expression plasmid for the protein of interest in a minimal media starter culture overnight at 37°C with shaking.
- Inoculation: Inoculate a larger volume of minimal media with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (O.D. 600) reaches 0.6.^[1]

- Temperature Shift: Reduce the shaker temperature to 18°C and continue to shake for one hour.[1]
- Induction and Labeling: Add 5-fluoroindole to the culture. Immediately after, induce protein expression with isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[1]
- Expression: Incubate the culture at 18°C for 18-20 hours with shaking.[1]
- Harvesting: Harvest the cells by centrifugation at 4,000 rpm at 4°C.[1]
- Purification: Discard the supernatant and store the cell pellet at -80°C until purification. The labeled protein can then be purified using standard protocols established for the unlabeled protein.[1]

Protocol for Labeling in *Pichia pastoris*

A method for cost-effective labeling of G protein-coupled receptors (GPCRs) with 5-fluorotryptophan using 5-fluoroindole as a precursor has been described for expression in *Pichia pastoris*.[11]

2. 19F NMR Data Acquisition

- Sample Preparation: Prepare the 19F-labeled protein sample in an appropriate buffer. A typical concentration for protein-observed 19F NMR is in the micromolar range (e.g., 50 μ M). [6]
- Spectrometer Setup: NMR experiments are typically performed on high-field spectrometers equipped with a cryoprobe.[10][12]
- 1D 19F NMR: Acquire one-dimensional 19F NMR spectra to observe the fluorine resonances. A simple pulse-acquire sequence is often sufficient.[1]
- Referencing: Chemical shifts can be referenced externally to a standard such as trifluoroacetic acid (TFA).[10][12]

- Ligand Titration: For binding studies, acquire a series of 1D ¹⁹F NMR spectra while titrating a ligand into the protein sample.
- Relaxation Measurements: To study dynamics, perform experiments to measure R1 and R2 relaxation rates.

Data Presentation

Quantitative data from ¹⁹F NMR studies are summarized in the tables below.

Table 1: ¹⁹F Chemical Shift Changes Upon Ligand Binding

Protein	Ligand	$\Delta\delta$ (ppm)	Reference
Histidine-binding protein J	L-histidine	~0.6	[7]
USP5 Zf-UBD	Ubiquitin peptide	Significant chemical shift	[6]

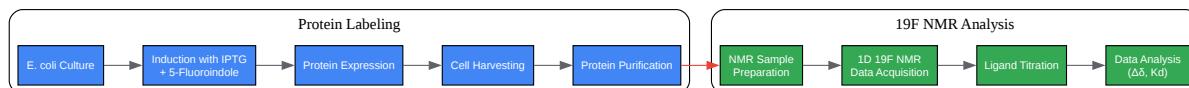
Table 2: Dissociation Constants (Kd) Determined by ¹⁹F NMR

Protein	Ligand	Kd (μM)	Reference
hPDI b'x	Δ-somatostatin	23 ± 4	[5]
SH3 Domain	Proline-rich peptide	150	[4]

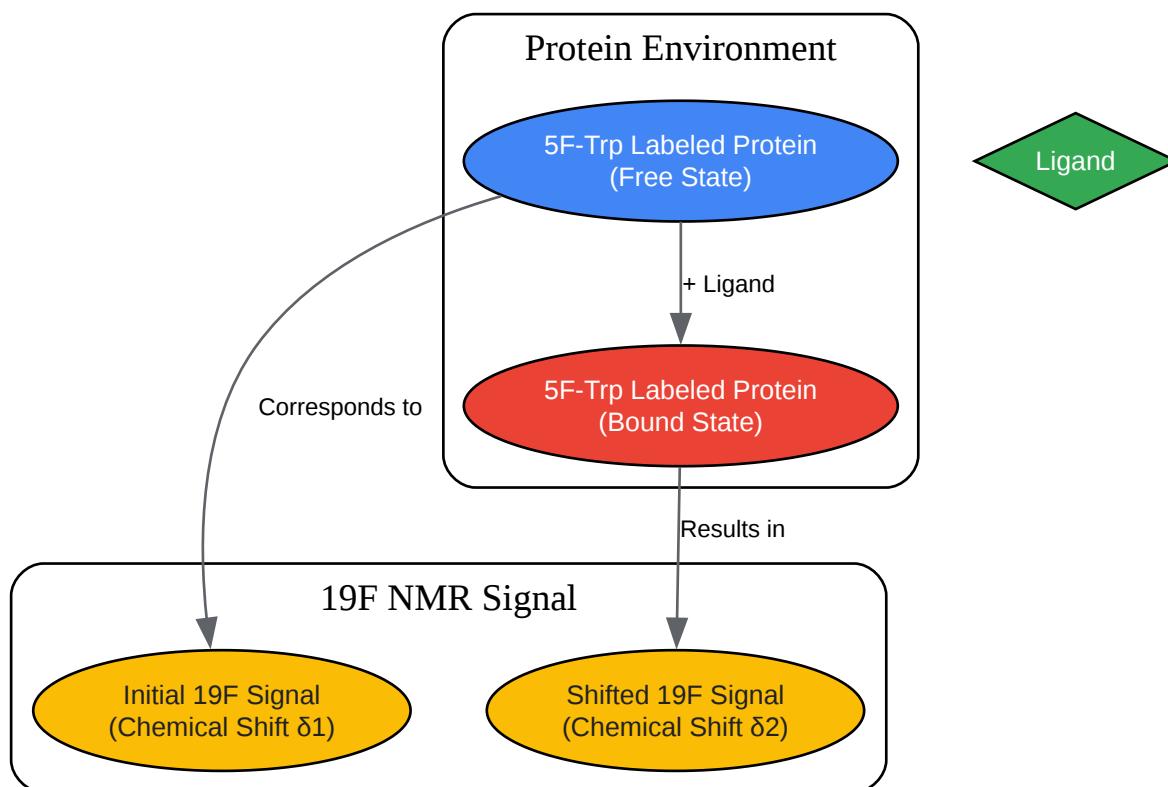
Table 3: ¹⁹F Relaxation Rates of 5-Fluoro-l-tryptophan

Sample	R1 (s ⁻¹)	R2 (s ⁻¹)	Field Strength (T)	Temperature (K)	Reference
Free 5F-l-Trp	0.75	-	14.1	298	[10]

Visualizations

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Caption: Experimental workflow for 19F NMR studies of 5-fluorotryptophan labeled proteins.

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Caption: Ligand binding detection by monitoring changes in the 19F NMR chemical shift.

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